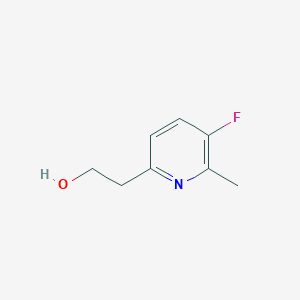

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a fluorine atom at the 5th position and a methyl group at the 6th position. Additionally, there is an ethan-1-ol group attached to the 2nd position of the pyridine ring .

Molecular Structure Analysis

The molecular formula of this compound is C8H10FNO, indicating it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom . The exact structure would depend on the specific arrangement of these atoms and the bonds between them.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable but can undergo electrophilic substitution reactions. The presence of the fluorine atom might also influence the compound’s reactivity due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by factors like the size and shape of the molecule, the functional groups present, and the types of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Tau Positron Emission Tomography (PET) Imaging Tracer

This compound has been used in the discovery of a new promising tau positron emission tomography (PET) imaging tracer known as N-(4-[18F]fluoro-5-methylpyridin-2- yl)isoquinolin-6-amine (JNJ-64326067) . PET is a type of imaging test that helps reveal how your tissues and organs are functioning .

Aldehyde Oxidase Turnover

The compound was incubated in human liver cytosol at 3 µM (1 mg/mL protein, 37 oC) in the presence and absence of the aldehyde oxidase inhibitor raloxifene (100 µM). It was observed that significant metabolism of the compound was inhibited in the presence of raloxifene .

Quantitative Assessment of Defluorination Products

The compound was incubated with human and rat hepatocytes, at 0.05% final DMSO and 0.60% final MeCN concentration. The study was conducted to identify the main metabolites formed after 120 min incubation time .

Autoradiography Experiments

Autoradiography experiments were conducted with this compound on human brain slices . Autoradiography is a technique that uses X-ray film to visualize radioactively labeled molecules or fragments of molecules .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(5-fluoro-6-methylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6-8(9)3-2-7(10-6)4-5-11/h2-3,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGYPLJBXABJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)

![5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2780447.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)

![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)